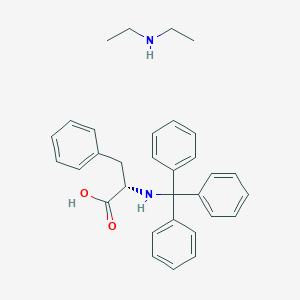

Trt-Phe-OH Dea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trt-Phe-OH Dea is a product used for research purposes . It is not intended for human or veterinary use.

Synthesis Analysis

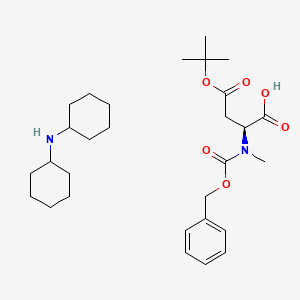

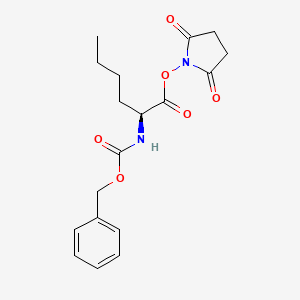

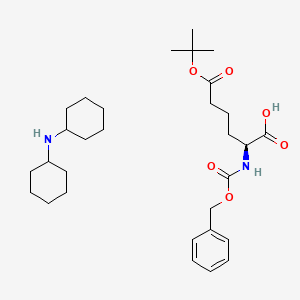

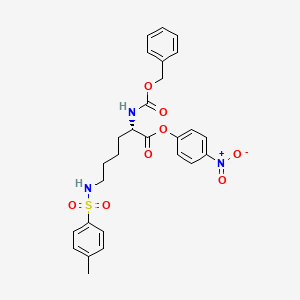

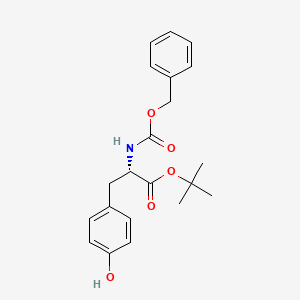

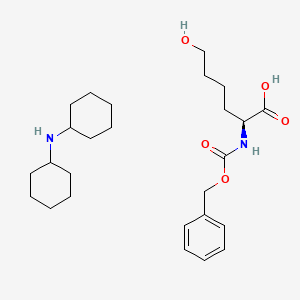

The synthesis of this compound involves the use of ditrityl amino acids such as Trt-Lys (Trt)-OH, Trt-Orn (Trt)-OH, Trt-Ser (Trt)-OH, and Trt-Hse (Trt)-OH . These are used in the synthesis of trityl-protected peptides . Selective detritylation of these amino acid derivatives and ditrityl peptides is achieved with 1% CF3CO2H in CH2Cl2 . The resulting N-detritylated amino acids are then converted into the corresponding Nα-Fmoc derivatives under Schotten-Baumann conditions using Fmoc-Cl .Molecular Structure Analysis

The molecular formula of this compound is C32H36N2O2 . Its molecular weight is 480.6.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its density, melting point, and boiling point, are not explicitly mentioned in the search results .Scientific Research Applications

Data Envelopment Analysis (DEA) in Healthcare

DEA is extensively applied in healthcare, particularly in hospitals. It is used for efficiency analysis, methodological advancements, management questions, and surveying the effects of health reforms. This approach aids in policy making and managerial decision-making in healthcare settings (Kohl et al., 2019).

DEA in Energy and Environment

DEA is employed to assess sustainability in energy and environmental contexts. It helps balance economic success and pollution mitigation, thus contributing to global efforts in addressing climate change and environmental pollution (Sueyoshi et al., 2017).

DEA in Educational Program Evaluation

DEA is used for evaluating the efficiency of educational programs, including occupational-technical programs in community colleges. It considers the relative efficiency of new and existing programs, helping in educational administration (Bessent et al., 1983).

DEA in Evaluating Scientific Research Efficiency

DEA models like CCR-DEA, BCC-DEA, and SE-DEA are utilized for evaluating the efficiency of scientific research, providing a theoretical basis for research evaluation and supervision (Niu et al., 2020).

DEA in Transportation Systems

DEA is applied in transportation system problems, assisting policymakers in evaluating transportation systems, particularly in terms of environmental factors, sustainable development, and eco-design (Mahmoudi et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

Trt-Phe-OH Dea is a peptide that has gained significant attention in the scientific community due to its potential therapeutic and environmental applications

Mode of Action

The goal of cleavage/deprotection is to separate the peptide from the support while removing the protecting groups from the side-chains . This should be done as quickly as possible to minimize the exposure of the peptide to the cleavage reagent .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to peptide synthesis. Some amino acids have potentially reactive side-chains which generate carbonium ions and other reactive species during TFA cleavage of the peptide from the support . Therefore, the appropriate scavengers and reaction conditions must be chosen to minimize modification or destruction of the sensitive amino acids .

Result of Action

The result of this compound’s action is the successful cleavage and deprotection of peptides in peptide synthesis . Unless suitable reagents and reaction conditions are selected, the peptide can be irreversibly modified or damaged . Therefore, the use of this compound in the cleavage cocktail is essential for the successful synthesis of peptides .

Action Environment

The action environment of this compound is typically in a laboratory setting during peptide synthesis . Environmental factors such as temperature, pH, and the presence of other reagents can influence the compound’s action, efficacy, and stability . Therefore, careful control of these environmental factors is necessary for the successful use of this compound in peptide synthesis .

Properties

IUPAC Name |

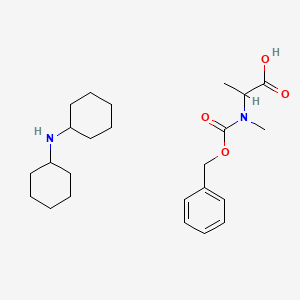

N-ethylethanamine;(2S)-3-phenyl-2-(tritylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25NO2.C4H11N/c30-27(31)26(21-22-13-5-1-6-14-22)29-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-3-5-4-2/h1-20,26,29H,21H2,(H,30,31);5H,3-4H2,1-2H3/t26-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLKHJZVHGFJPR-SNYZSRNZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC.C1=CC=C(C=C1)CC(C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNCC.C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.